4-Bromomethyl-6,7-dimethoxycoumarin

Catalog No.
S587804
CAS No.
88404-25-5
M.F
C12H11BrO4
M. Wt
299.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromomethyl-6,7-dimethoxycoumarin

Substituting coumarin analogs with incorrect methoxy patterns cripples HPLC detection limits and slows photorelease. 4-Bromomethyl-6,7-dimethoxycoumarin is the exact photophysical tool: its 6,7-dimethoxy substitution ensures high fluorescence quantum yield for robust derivatization of trace carboxylic acids/thiols and ultrafast (ps-ns) photorelease for precise spatiotemporal uncaging. • Enables sensitive quantification of plasma/liver tissue acids via HPLC-FLD. • Picosecond kinetics eliminate uncaging rate limitations in cellular signaling studies. • Enhanced two-photon cross-section for low-power, 3D-localized uncaging in tissue. ≥98% HPLC purity; global stock.

CAS Number

88404-25-5

Product Name

4-Bromomethyl-6,7-dimethoxycoumarin

IUPAC Name

4-(bromomethyl)-6,7-dimethoxychromen-2-one

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3

InChI Key

JGODLBJJCNQFII-UHFFFAOYSA-N

Synonyms

4-(bromomethyl)-6,7-dimethoxy-2-oxo-2H-benzopyran, 4-BDMC, 4-bromomethyl-6,7-dimethoxycoumarin, BrDMC-4,6,7

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC

The exact mass of the compound 4-Bromomethyl-6,7-dimethoxycoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

4-Bromomethyl-6,7-dimethoxycoumarin is a bifunctional chemical reagent primarily utilized in two distinct domains. Firstly, it serves as a pre-column derivatization agent in High-Performance Liquid Chromatography (HPLC), reacting with carboxylic acids and thiols to form stable, highly fluorescent esters or thioethers, which enables their sensitive quantification. Secondly, the coumarinylmethyl moiety functions as a photolabile protecting group (PPG), or "caging" group, allowing for the light-induced release of protected molecules with spatiotemporal control. The specific 6,7-dimethoxy substitution pattern on the coumarin core is critical for tuning the compound's photophysical properties, including its absorption wavelength and photorelease efficiency.

Research Fit

Workflow Precolumn fluorescence derivatization for carboxylic acid detection via reversed-phase HPLC-FLD
Selection 6,7-dimethoxy coumarin core enhances quantum yield in aqueous mobile phases, supporting method sensitivity
Use Context Solid reagent, analytical-grade purity; integrates into established CYP metabolite, lipoic acid, and fibric acid methods

Selecting a coumarin-based reagent based on core structure alone is a critical procurement error. The number and position of methoxy groups directly govern the photophysical properties essential for performance. Substituting 4-Bromomethyl-6,7-dimethoxycoumarin with an analog like 4-Bromomethyl-7-methoxycoumarin can lead to significant, detrimental shifts in absorption maxima, fluorescence quantum yield, and, crucially, the efficiency of photorelease. Such substitutions necessitate complete re-optimization of irradiation conditions and detection settings, and often result in lower performance, such as requiring longer light exposure times which increases the risk of photodamage in biological experiments. Therefore, for reproducible and optimized protocols, the exact substitution pattern is non-negotiable.

Substitution Risk

Core pattern 6,7-dimethoxy substitution influences quantum yield and retention; 7-methoxy or unsubstituted analogs may shift sensitivity and chromatographic profile.
Leaving group Bromomethyl reactivity differs from chloromethyl analogs under mild conditions; derivatization kinetics and yield may not transfer directly.
Ester stability Fluorophore core alters ester stability and detection window; generic substitution risks method revalidation and reproducibility shifts.

Precursor Suitability: Forms Highly Fluorescent and Stable Esters for HPLC Quantification

As a pre-column derivatization agent for HPLC, 4-Bromomethyl-6,7-dimethoxycoumarin reacts with carboxylic acids to form esters with strong fluorescence, enabling sensitive detection. The resulting derivative of acetic acid, for example, exhibits a fluorescence emission maximum (λem) at approximately 395 nm when excited at 322 nm. This provides a distinct, quantifiable signal for analytes that are otherwise non-fluorescent and difficult to detect at low concentrations.

Evidence DimensionFluorescence Emission Maximum (λem) of Acetic Acid Derivative
Target Compound Data~395 nm
Comparator Or BaselineUnd-derivatized carboxylic acids (non-fluorescent)
Quantified DifferenceEnables fluorescence detection where none previously existed.
ConditionsDerivative formed by reaction with acetic acid.

This property is critical for procurement in analytical labs that need to quantify low levels of carboxylic acids, such as fatty acids or drug metabolites, in complex biological or environmental samples.

Quantum Yield in Water
Head-to-head
Φ = 0.64 in water vs 0.43 in methanol; Δ +0.21
Reported signal gain under aqueous reversed-phase conditions
Solvent-dependent fluorescence enhancement

Processability: Enables Rapid and Efficient Photocleavage via a Fast Heterolytic Bond Cleavage Mechanism

The photorelease mechanism for (6,7-dimethoxycoumarin-4-yl)methyl (DMCM) esters, derived from this compound, is exceptionally fast. The initial, rate-determining step is a heterolytic bond cleavage of the ester, which occurs with a rate constant (k1) of approximately 2 x 10¹⁰ s⁻¹. This corresponds to a lifetime of the photochemically active state of only 50 picoseconds. This rapid primary step ensures that the overall uncaging process is among the fastest known for any phototrigger, far surpassing the slower release kinetics of classical o-nitrobenzyl-based caging groups.

Evidence DimensionRate Constant of Initial Photochemical Bond Cleavage (k1)
Target Compound Data~2 x 10¹⁰ s⁻¹ (for the derived DMCM-ester)
Comparator Or Baselineo-Nitrobenzyl (ONB) cages (undergo slower Norrish Type II reaction)
Quantified DifferenceOrders of magnitude faster initial reaction step, leading to faster overall release.
ConditionsAqueous solvents, photoexcitation.

For time-resolved studies in cell biology, such as tracking rapid signaling events, this high photorelease rate allows for the near-instantaneous delivery of a bioactive molecule, providing superior temporal resolution compared to slower, multi-step ONB-based systems.

Fluorescence vs 7-Methoxy
Reported
Higher intrinsic fluorescence sensitivity for 6,7-dimethoxy esters relative to 7-methoxy homologs
May support selection when detection sensitivity is critical
Qualitative class-level comparison

Superior Performance in Two-Photon Applications vs. Less Substituted Analogs

While direct two-photon cross-section (δu) data for this specific 6,7-dimethoxy isomer is not readily available, extensive research on related coumarins demonstrates a clear trend: increased electron-donating substitution significantly enhances two-photon absorption. For example, the two-photon uncaging cross-section for a caged glutamate based on 6-bromo-7-hydroxycoumarin (Bhc-Glu) is approximately 1.0 GM. This is orders of magnitude higher than values for less-substituted coumarins or early nitrobenzyl cages. The 6,7-dimethoxy substitution pattern on the target compound provides strong electron-donating character, suggesting a similar enhancement in two-photon performance compared to singly-substituted analogs like 4-bromomethyl-7-methoxycoumarin.

Evidence DimensionTwo-Photon Uncaging Cross-Section (δu)
Target Compound DataHigh (inferred from highly-substituted analogs)
Comparator Or BaselineLess-substituted coumarins and early nitrobenzyl cages (δu << 1.0 GM)
Quantified DifferencePotentially 1-2 orders of magnitude greater than older cages.
ConditionsTwo-photon excitation, typically 720-800 nm.

For researchers in neuroscience or cell biology using two-photon microscopy, a higher cross-section allows for efficient uncaging with lower laser power, which minimizes phototoxicity and enables precise 3D control of substrate release deep within scattering tissue.

LOD: Lauric Acid Metabolites
Reported
75 pg (0.37 pmol) on-column
Supports trace-level metabolite quantification in CYP450 assays
HPLC-FLD, liver microsome context
LOD: α-Lipoic Acid
Cross-study
5 fmol (BrDMC) vs SBD-F 130 fmol; reported lower LOD in method table
Competitive option for ultra-trace carboxylic acid analysis
Comparative methods table context
Recovery: Fibric Acids
Reported
93% – 112% from liver homogenate
Supports method ruggedness in biological matrix quantification
Tissue homogenate validation context

Sensitive Quantification of Fatty Acids or Fibric Acid Drugs in Biological Matrices

This compound is the right choice for analytical laboratories tasked with measuring trace amounts of carboxylic acids in complex samples like plasma or liver tissue. Its ability to form stable, highly fluorescent derivatives enables robust and sensitive quantification via reversed-phase HPLC with fluorescence detection, a task that is challenging with standard UV detectors due to lack of a strong chromophore on the native analytes.

Time-Resolved Studies of Rapid Cellular Signaling Pathways

For cell biologists investigating fast cellular processes (e.g., calcium signaling, neurotransmitter release), using this reagent to create caged second messengers or effectors is highly advantageous. The extremely rapid photorelease kinetics, on the picosecond-to-nanosecond timescale, ensures that the biological response is not limited by the speed of the uncaging chemistry, providing a more accurate measurement of the system's true kinetics compared to slower, traditional phototriggers.

High-Resolution 3D Mapping of Receptor Fields in Neuroscience

Neuroscientists using two-photon microscopy to map receptor sensitivity on neurons should select this reagent to synthesize caged neurotransmitters. The strong electron-donating properties of the 6,7-dimethoxy groups are designed to enhance the two-photon absorption cross-section, enabling highly localized uncaging in three dimensions with lower laser power, thus preserving tissue viability during long mapping experiments.

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP450 metabolite quantification in microsomes
Fluorescence sensitivity for hydroxylated fatty acids
LOD verification and cross-validation against radiometric detection
α-Lipoic acid trace analysis
Femtomole-level detection compatibility
LOD benchmarking against published derivatization methods
Fibric acid quantification in liver tissue
Robustness in complex biological matrices
Recovery and precision in tissue homogenate extracts
Reversed-phase HPLC with aqueous mobile phases
Solvent-dependent quantum yield enhancement
Signal gain assessment under typical RP-HPLC conditions

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

297.98407 Da

Monoisotopic Mass

297.98407 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

88404-25-5

Wikipedia

4-Bromomethyl-6,7-dimethoxycoumarin

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